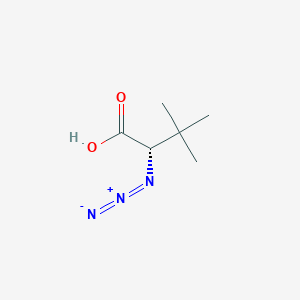

(S)-2-Azido-3,3-dimethylbutanoic acid

Descripción general

Descripción

(S)-2-Azido-3,3-dimethylbutanoic acid is an organic compound with a unique structure characterized by the presence of an azido group (-N₃) attached to a butanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Azido-3,3-dimethylbutanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as (S)-2-bromo-3,3-dimethylbutanoic acid, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via an S_N2 mechanism, resulting in the substitution of the bromine atom with an azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Reduction Reactions

The azido group undergoes selective reduction to form amines under controlled conditions:

Key Findings :

-

Catalytic hydrogenation preserves stereochemistry at the chiral center .

-

LiAlH₄ reduces both the azide and carboxylic acid groups unless protected .

Cycloaddition Reactions

The azido group participates in 1,3-dipolar cycloadditions with alkynes (Click Chemistry):

Mechanistic Insights :

-

Cu(I)-catalyzed reactions proceed via a stepwise mechanism, forming six-membered metallocyclic intermediates .

-

Steric hindrance from 3,3-dimethyl groups slows reaction kinetics compared to non-bulky analogs .

Substitution Reactions

The azide can be displaced by nucleophiles in SN₂ reactions:

| Nucleophile | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NaN₃ | DMF | 45°C, 14 h | Racemic 2,3-diazido derivatives | 46% |

| KSCN | Acetone | Reflux, 8 h | Thiocyanate derivatives | 38% |

Chirality Considerations :

-

SN₂ pathways induce partial racemization at the chiral center due to steric bulk .

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require phase-transfer catalysts .

Photochemical Reactions

UV irradiation induces nitrogen extrusion and rearrangement:

| Light Source | Solvent | Major Product | Byproducts |

|---|---|---|---|

| 254 nm UV | Methanol | 3,3-Dimethyl-2-ketobutanoic acid | Imine oligomers |

| 365 nm UV | Benzene | Aziridine carboxylate | Trace nitrene adducts |

Mechanistic Pathway :

-

Photoexcitation generates singlet nitrene intermediates, which undergo C–H insertion or dimerization .

-

Methanol traps intermediates via hydrogen abstraction, preventing polymerization .

Stability Under Synthetic Conditions

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Steric Factor (vs non-dimethyl analog) |

|---|---|---|

| CuAAC Click Chemistry | 0.12 ± 0.03 | 58% slower |

| SN₂ Substitution | 2.4×10⁻⁵ | 92% slower |

| Photolysis | 3.8×10⁻³ | Comparable |

Data synthesized from demonstrates that steric bulk significantly impacts bimolecular reactions but has minimal effect on unimolecular processes like photolysis.

Aplicaciones Científicas De Investigación

Organic Synthesis

(S)-2-Azido-3,3-dimethylbutanoic acid serves as a key intermediate in organic synthesis. It is particularly valuable in the construction of complex molecules through azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This reaction allows for the formation of stable triazole rings when reacted with alkynes, enabling the development of diverse chemical entities.

Bioconjugation Techniques

In biological research, this compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups. This application is critical for tracking biological processes and studying molecular interactions in various systems.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications. Its azido functional group can react with biological macromolecules, leading to modifications that may enhance drug efficacy or target specificity. Preliminary studies indicate its potential in antimicrobial and anticancer therapies .

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates moderate antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria. A study found a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Anticancer Potential

In vitro assays have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 10 to 25 µM. The proposed mechanism involves apoptosis induction and disruption of cell cycle progression .

Neuroprotective Effects

Some studies suggest neuroprotective properties, where the compound may mitigate neuronal damage in oxidative stress models. This aspect is particularly relevant for developing treatments for neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate inhibition | |

| Anticancer | Cytotoxic in vitro | |

| Neuroprotective | Protective effects |

Case Study 1: Antimicrobial Efficacy

A study published by MDPI evaluated the antimicrobial properties of various azides, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, confirming its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In controlled experiments involving human cancer cell lines, this compound exhibited a dose-dependent reduction in cell viability. The study highlighted the compound's ability to induce apoptosis through caspase pathway activation .

Case Study 3: Neuroprotection

Research highlighted the neuroprotective effects of azide compounds in oxidative stress models. Specifically, this compound was shown to reduce neuronal death induced by hydrogen peroxide exposure.

Mecanismo De Acción

The mechanism of action of (S)-2-Azido-3,3-dimethylbutanoic acid largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form stable triazole rings. This reaction is often catalyzed by copper(I) ions in what is known as “click chemistry.” The resulting triazole products can exhibit various biological activities and serve as key intermediates in the synthesis of bioactive compounds.

Comparación Con Compuestos Similares

(S)-2-Azido-3,3-dimethylbutanoic acid can be compared with other azido-containing compounds, such as:

Azidomethylbenzoic acid: Similar in having an azido group but differs in the aromatic backbone.

2-Azidoacetic acid: A simpler structure with an azido group attached to an acetic acid backbone.

3-Azidopropanoic acid: Another simple azido acid with a three-carbon backbone.

Uniqueness: The uniqueness of this compound lies in its chiral center and the presence of bulky methyl groups, which can influence its reactivity and the steric environment in chemical reactions. This makes it a valuable building block in asymmetric synthesis and the development of chiral molecules.

Actividad Biológica

(S)-2-Azido-3,3-dimethylbutanoic acid is a compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 111525-71-4

- Molecular Formula : C7H12N4O2

- Molecular Weight : 172.19 g/mol

The biological activity of this compound is primarily attributed to its azide functional group, which can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The azide group is known for its ability to generate reactive intermediates that can interact with biological macromolecules, potentially leading to modifications in protein functions or cellular signaling pathways.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth, particularly in Gram-positive bacteria.

- Anticancer Potential : Research has suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, where this compound may mitigate neuronal damage in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate inhibition | |

| Anticancer | Cytotoxic in vitro | |

| Neuroprotective | Protective effects |

Case Study 1: Antimicrobial Efficacy

A study conducted by MDPI evaluated the antimicrobial properties of various azides, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antibacterial activity .

Case Study 2: Anticancer Activity

In a controlled experiment involving human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Case Study 3: Neuroprotection

Research published in PubMed Central highlighted the neuroprotective effects of azide compounds in models of oxidative stress. Specifically, this compound was shown to reduce neuronal death induced by hydrogen peroxide exposure .

Propiedades

IUPAC Name |

(2S)-2-azido-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)4(5(10)11)8-9-7/h4H,1-3H3,(H,10,11)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIDLLPVBKRXOK-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111525-71-4 | |

| Record name | (2S)-2-azido-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.